REACTION_CXSMILES
|
[N+:1]([CH:4]=[C:5]([S:10][CH3:11])[NH:6][CH2:7][CH2:8]Br)([O-:3])=[O:2].O1CCCC1>>[CH3:11][S:10][C:5]1[NH:6][CH2:7][CH2:8][C:4]=1[N+:1]([O-:3])=[O:2]
|
Name
|
1-nitro-2-methylthio-2-(2-bromoethylamino) ethylene
|
Quantity
|
0.012 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C(NCCBr)SC
|
Name
|
solium hydride
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with boiling ethyl acetate (2×50 ml)
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1NCCC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |